

The Discovery and History of RWJ 50271: A Technical Overview

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Compound of Interest

Compound Name: RWJ 50271

Cat. No.: B15606425

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Abstract

RWJ 50271 is a synthetic, small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. Developed by the R.W. Johnson Pharmaceutical Research Institute, this compound emerged from research focused on novel thiazole-based heterocycles as therapeutic agents. It selectively targets the LFA-1/ICAM-1 mediated cell adhesion pathway, a critical component of the immune response, with a reported IC₅₀ of 5.0 μ M in HL60 cells. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to **RWJ 50271**, intended for professionals in the field of drug development and immunology research.

Introduction: The Dawn of LFA-1/ICAM-1 Inhibition

The interaction between the integrin LFA-1, expressed on the surface of leukocytes, and its ligand ICAM-1, found on endothelial and antigen-presenting cells, is a cornerstone of the immune response. This adhesion is pivotal for leukocyte trafficking, extravasation to sites of inflammation, and the formation of the immunological synapse, which is essential for T-cell activation. Recognizing the therapeutic potential of modulating this pathway in inflammatory and autoimmune diseases, researchers at the R.W. Johnson Pharmaceutical Research Institute embarked on a program to identify small molecule inhibitors that could disrupt this protein-protein interaction.

Discovery and Initial Characterization

RWJ 50271 was first described in a 1995 publication in the Journal of Medicinal Chemistry by Sanfilippo et al. This seminal paper detailed the synthesis and evaluation of a series of novel thiazole-based heterocycles designed to inhibit LFA-1/ICAM-1 mediated cell adhesion.

Chemical Properties

Property	Value	Reference
Chemical Name	N-(3-Hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]]-2-thiazolyl]-1H-pyrazole-4-carboxamide	[1]
Molecular Formula	C18H17F3N4O2S	[2]
Molecular Weight	410.41 g/mol	[2]
CAS Number	162112-37-0	[2]

Initial Biological Activity

The primary in vitro assay used to characterize **RWJ 50271** was a cell-based adhesion assay.

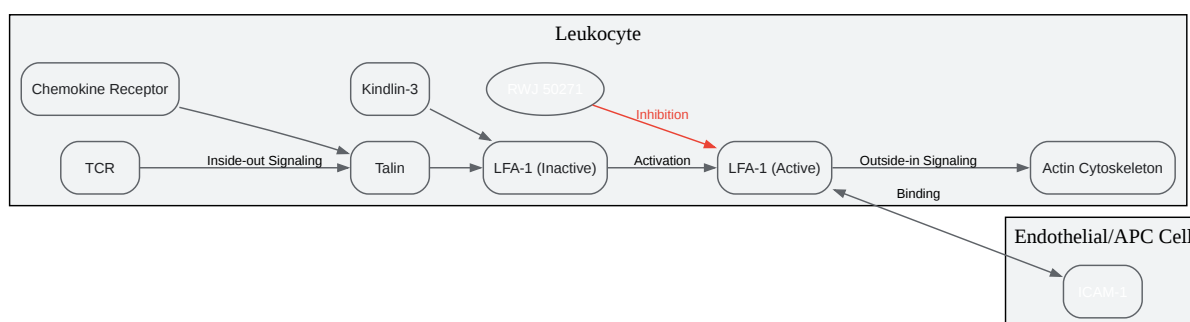
Assay	Cell Line	IC50	Reference
LFA-1/sICAM-1 Adhesion Assay	HL60	5.0 μ M	[1]

Mechanism of Action: Disrupting the Immunological Synapse

RWJ 50271 functions as a direct antagonist of the LFA-1/ICAM-1 interaction. By binding to LFA-1 on leukocytes, it prevents the conformational changes necessary for high-affinity binding to ICAM-1. This disruption inhibits the adhesion of leukocytes to endothelial cells and other target cells, thereby impeding the inflammatory cascade.

LFA-1/ICAM-1 Signaling Pathway

The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for T-cell activation and effector functions. Conversely, "inside-out" signaling, triggered by chemokines or T-cell receptor (TCR) engagement, activates LFA-1, increasing its affinity for ICAM-1. **RWJ 50271** is believed to interfere with the initial binding step, thus preventing the subsequent signaling events.



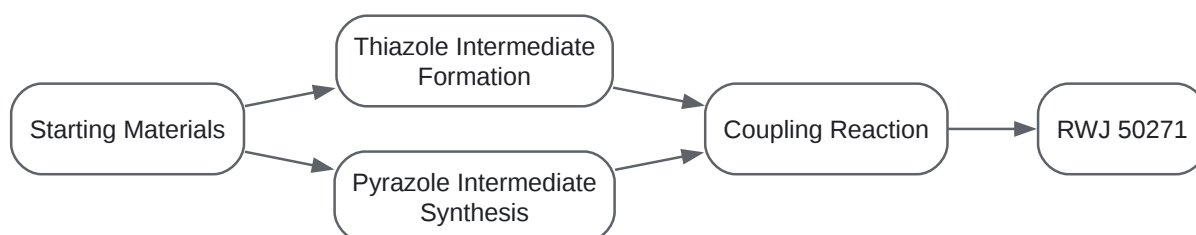
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LFA-1/ICAM-1 signaling and inhibition by **RWJ 50271**.

Experimental Protocols

Synthesis of RWJ 50271

The synthesis of **RWJ 50271**, as described by Sanfilippo et al. (1995), involves a multi-step process. A detailed protocol would be outlined in the original publication.



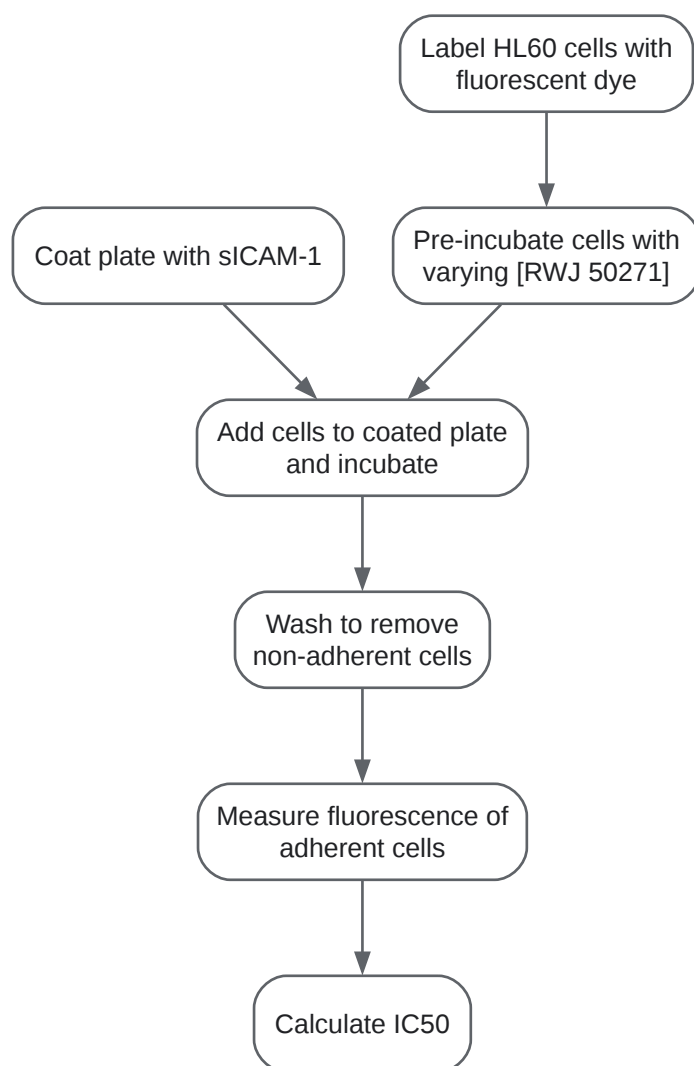
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General synthetic workflow for **RWJ 50271**.

Cell Adhesion Assay

The inhibitory activity of **RWJ 50271** on LFA-1/ICAM-1 mediated cell adhesion was likely determined using a method similar to the following:

- **Plate Coating:** 96-well plates are coated with soluble ICAM-1 (sICAM-1) and incubated to allow for protein adsorption.
- **Cell Preparation:** A leukocyte cell line expressing LFA-1 (e.g., HL60) is labeled with a fluorescent dye (e.g., Calcein-AM).
- **Inhibition:** The fluorescently labeled cells are pre-incubated with varying concentrations of **RWJ 50271**.
- **Adhesion:** The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
- **Washing:** Non-adherent cells are removed by gentle washing.
- **Quantification:** The fluorescence of the remaining adherent cells is measured using a plate reader.
- **Data Analysis:** The IC50 value is calculated by plotting the percentage of inhibition against the concentration of **RWJ 50271**.



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Workflow for the LFA-1/ICAM-1 cell adhesion assay.

History and Further Developments

Following its initial discovery, **RWJ 50271** has been used primarily as a research tool to investigate the role of the LFA-1/ICAM-1 interaction in various biological processes. Publicly available information on its progression through preclinical and clinical development is limited. The R.W. Johnson Pharmaceutical Research Institute was later integrated into Johnson & Johnson, and the development trajectory of many of its compounds became part of the larger corporation's pipeline.

It is noteworthy that in some high-throughput screening campaigns, **RWJ 50271** has been reported as a "frequently encountered false-positive." This suggests that while it is a valuable tool for targeted research, its chemical properties may lead to non-specific interactions in certain assay formats, a critical consideration for researchers employing this compound.

Conclusion

RWJ 50271 represents an important early example of a small molecule inhibitor targeting the LFA-1/ICAM-1 protein-protein interaction. Its discovery by the R.W. Johnson Pharmaceutical Research Institute paved the way for further research into this class of anti-inflammatory agents. While its clinical development history is not extensively documented in the public domain, it remains a relevant compound for researchers studying the intricacies of leukocyte adhesion and immune regulation. The data and protocols summarized herein provide a foundational understanding for scientists and professionals working in the field of drug discovery and immunology.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and should be supplemented with detailed procedures from the primary literature.

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